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Compound Name: Mizolastine dihydrochloride
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1 histamine receptor antagonist known for its efficacy in
treating allergic rhinitis and urticaria.[1] This technical guide provides a detailed overview of a
potential synthetic pathway for Mizolastine dihydrochloride, including key intermediates,
reaction protocols, and quantitative data. The information is compiled from various sources to
offer a comprehensive resource for researchers and professionals in drug development.

Overall Synthesis Pathway

The synthesis of Mizolastine can be conceptualized as a multi-step process involving the
preparation of two key heterocyclic intermediates, which are then coupled and subsequently
converted to the final dihydrochloride salt. The general workflow is depicted below.
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Caption: Overall synthetic workflow for Mizolastine dihydrochloride.
Experimental Protocols and Data
Step 1: Synthesis of 4-Methylaminopiperidine

(Intermediate B)

This key intermediate is synthesized via reductive amination of 4-piperidone.[2]

Reaction Scheme:

Methylamine, H2, Raney Nickel

4-Piperidone > 4-Methylaminopiperidine

Click to download full resolution via product page
Caption: Synthesis of 4-Methylaminopiperidine.
Experimental Protocol:

A detailed industrial preparation is described in patent CN102140076A.[2] In a 100L enamel
reaction kettle, 10 kg of 4-piperidone hydrochloride is added to 70 kg of a methylamine-
methanol solution. The mixture is stirred at 20-25°C for 10-12 hours to form the corresponding
imine. This mixture is then transferred to a high-pressure reactor. 5.42 L of 30% ammonia water
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and 0.8 kg of Raney nickel are added. The hydrogenation is carried out at a pressure of 1 MPa
and a temperature of 25-30°C with a stirring speed of 400 rpm for 2 hours. After the reaction is
complete, the pressure is released, and the catalyst is filtered off. The methanol is removed by
evaporation, first at atmospheric pressure and then under reduced pressure, to yield the
product.

Quantitative Data:

Molar Mass ( g/mol

Reactant/Product Quantity/Yield ) Moles (approx.)
4-Piperidone
, 10 kg 135.61 73.74
Hydrochloride
Methylamine-
70 kg

Methanol Solution

30% Ammonia Water 542 L

Raney Nickel 0.8 kg

4- 5.0 - 6.5 kg (Yield: 59-
Methylaminopiperidine  77%)

114.19 43.8 - 56.9

Step 2: Synthesis of 2-Chloro-1-(4-fluorobenzyl)-1H-
benzimidazole (Intermediate F)

This intermediate is prepared in a two-step sequence starting from o-phenylenediamine.

Reaction Scheme:

o-Phenylenediamine %Urea, POCI3 2-Chlorobenzimidazole 4-Fluorobenzyl chioride, Base

» 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole

Click to download full resolution via product page

Caption: Synthesis of the benzimidazole intermediate.
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Experimental Protocol:

o Synthesis of 2-Chlorobenzimidazole (Intermediate E): A mixture of o-phenylenediamine and
urea is heated to form 2-hydroxybenzimidazole. This intermediate is then treated with
phosphorus oxychloride (POCI3) to yield 2-chlorobenzimidazole.[3]

e N-Alkylation (Formation of Intermediate F): 2-Chlorobenzimidazole is N-alkylated using 4-
fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable
solvent like DMF or acetone.[3]

Quantitative Data: (Representative yields from literature for similar reactions)

Reagents/Conditio .
Step Reactants Yield (%)
ns

o-Phenylenediamine,

Cyclization Heat, then POCI3 70-80
Urea
2-
o K2CO3, DMF or
) Chlorobenzimidazole,
N-Alkylation Acetone, Room 60-90

4-Fluorobenzyl
) Temperature to 80°C
chloride

Step 3: Synthesis of 2-(Methyl(piperidin-4-
yl)amino)pyrimidin-4(1H)-one (Intermediate C)
This intermediate is synthesized by the condensation of 4-methylaminopiperidine with a

suitable pyrimidine precursor. A plausible route involves the reaction with 2-methylthio-3H-
pyrimidin-4-one.

Reaction Scheme:

2-Methylthio-3H-pyrimidin-4-one, Heat

4-Methylaminopiperidine » 2-(Methyl(piperidin-4-yl)Jamino)pyrimidin-4(1H)-one

Click to download full resolution via product page
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Caption: Synthesis of the pyrimidinone intermediate.
Experimental Protocol:

As broadly described in a patent, 4-methylaminopiperidine is reacted with 2-
methylthiopyrimidinone.[2] The reaction mixture is heated under reduced pressure (1-10
mmHg) at 100°C for ten hours. The resulting solid is then pulverized.

Quantitative Data:

Reactant/Product Quantityl/Yield
4-Methylaminopiperidine Stoichiometric
2-Methylthiopyrimidinone Stoichiometric

2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)- High
19
one

Step 4: Final Condensation to form Mizolastine

The two key intermediates, the piperidine-pyrimidine and the benzimidazole moieties, are
coupled to form the Mizolastine base.

Reaction Scheme:

Intermediate C Intermediate F, Base, Heat

w Mizolastine

Intermediate F

Click to download full resolution via product page
Caption: Final condensation step to form Mizolastine.

Experimental Protocol:
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2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one (Intermediate C) is reacted with 2-chloro-1-
(4-fluorobenzyl)-1H-benzimidazole (Intermediate F) in water at a controlled temperature of
120°C for 10 hours.[2] After completion, the reaction mixture is cooled, and the product is
isolated.

Quantitative Data:

Reactant/Product Quantity/Yield

Intermediate C Stoichiometric

Intermediate F Stoichiometric

Mizolastine Good to High (specific yield not detailed)

Step 5: Formation of Mizolastine Dihydrochloride

The final step involves the conversion of the Mizolastine free base to its dihydrochloride salt to
improve its solubility and stability for pharmaceutical formulations.

Experimental Protocol:

The crude Mizolastine base is dissolved in a suitable solvent, and then treated with
hydrochloric acid. For instance, after workup of the final condensation, the aqueous layer
containing the product can be acidified with 36% hydrochloric acid.[2] The dihydrochloride salt
precipitates and can be collected by filtration, washed, and dried. Recrystallization from a
suitable solvent system such as ethanol/water may be performed for purification.[4]

Conclusion

This technical guide outlines a viable synthetic pathway for Mizolastine dihydrochloride,
providing detailed experimental protocols and quantitative data where available from public
sources. The synthesis relies on the convergent coupling of two key heterocyclic intermediates,
which are themselves prepared through multi-step sequences. While the provided information
offers a strong foundation for laboratory synthesis, further optimization of reaction conditions
and purification procedures may be necessary to achieve high purity and yield for
pharmaceutical applications. Researchers are encouraged to consult the cited literature for
more specific details and safety information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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